Methyl imidazo[1,2-a]pyridine-5-carboxylate
Overview
Description
“Methyl imidazo[1,2-a]pyridine-5-carboxylate” is a chemical compound with the molecular formula C9H8N2O2 . It is a type of fused nitrogen-bridged heterocyclic compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl imidazo[1,2-a]pyridine-5-carboxylate” is characterized by a fused nitrogen-bridged heterocyclic compound . The exact mass of the molecule is 176.058577502 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . The initial imine formation is the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Physical And Chemical Properties Analysis
“Methyl imidazo[1,2-a]pyridine-5-carboxylate” has a molecular weight of 176.17 g/mol . It has a topological polar surface area of 43.6 Ų and a complexity of 208 . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Scientific Research Applications
Synthesis and Structural Properties
Synthesis Methods : Methyl imidazo[1,2-a]pyridine-5-carboxylate and its derivatives are synthesized using various methods. For instance, a method for direct oxidizing of the methyl group in compound without preliminary protection of amino group leads to one-stage synthesis of 2-aminoisonicotine acid, a precursor of (2-aminopyridin-4-yl)methanol 1 (Lifshits, Ostapchuk, & Brel, 2015). Additionally, the use of elemental sulfur as an oxidizer enables one-pot synthesis of the methyl ester of 2-aminoisonicotine acid.
Crystal Structure Analysis : The crystal structure of imidazo[1,2-a]pyridine-based derivatives has been studied, showing that bulky or electron-rich moieties do not significantly affect the structural occupancy of these compounds. This is important for understanding the molecular interactions and potential applications in medicinal chemistry (Kwong et al., 2019).
Medicinal Chemistry and Biological Activity
Therapeutic Potential : Imidazo[1,2-a]pyridine scaffolds are recognized as "drug prejudice" scaffolds due to their broad range of applications in medicinal chemistry. They exhibit diverse bioactivities including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitory activities (Deep et al., 2016).
Antitumor Applications : Specific imidazo[1,2-a]pyridine derivatives have been identified as potential antitumor agents. These compounds have shown promising activity in inhibiting various enzymes and receptors, such as CDK, VEGFR, PI3K, and EGFR, and demonstrated efficacy against different tumor cell lines. Some of these analogues are under clinical trials as novel anticancer agents (Goel, Luxami, & Paul, 2016).
Chemical Synthesis and Modifications
Synthesis Techniques : Various synthesis techniques for imidazo[1,2-a]pyridines have been developed, employing mild conditions and inexpensive catalysts. These methods aim to enhance biological activity and functional group diversity (Ravi & Adimurthy, 2017).
Continuous Flow Synthesis : The first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, enabling the efficient and scalable production of these compounds (Herath, Dahl, & Cosford, 2010).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .
properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-4-8-10-5-6-11(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQUCDRHCVPEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516155 | |
Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
CAS RN |
88047-55-6 | |
Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40516155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl imidazo[1,2-a]pyridine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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